(3Z)-1-Allyl-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one
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Overview
Description
(3Z)-1-Allyl-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one is a complex organic compound with a unique structure that includes an indole core, a thiazolidinone ring, and an allyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-1-Allyl-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one typically involves multiple steps, starting with the preparation of the indole core. The indole can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
The thiazolidinone ring is then introduced through a cyclization reaction involving a thiourea derivative and an α-halo ketone
Industrial Production Methods
On an industrial scale, the synthesis of this compound would likely involve optimization of the reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Fischer indole synthesis and the cyclization step, as well as the use of more efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
(3Z)-1-Allyl-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced thiazolidinone derivatives.
Substitution: The allyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Allyl bromide in the presence of a base like potassium carbonate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiazolidinone derivatives.
Substitution: Substituted allyl derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (3Z)-1-Allyl-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The indole core may interact with aromatic amino acids in proteins, while the thiazolidinone ring could form covalent bonds with nucleophilic residues.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound used as a precursor to high-performance polymers.
N-(2-ethylhexyl)-3-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]indole: A compound with a similar thiazolidinone-indole structure but different substituents.
Uniqueness
(3Z)-1-Allyl-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the allyl group, in particular, allows for further functionalization and derivatization, making it a versatile compound for various applications.
Properties
Molecular Formula |
C22H26N2O2S2 |
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Molecular Weight |
414.6 g/mol |
IUPAC Name |
(5Z)-3-(2-ethylhexyl)-5-(2-oxo-1-prop-2-enylindol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H26N2O2S2/c1-4-7-10-15(6-3)14-24-21(26)19(28-22(24)27)18-16-11-8-9-12-17(16)23(13-5-2)20(18)25/h5,8-9,11-12,15H,2,4,6-7,10,13-14H2,1,3H3/b19-18- |
InChI Key |
KAXNRFCGEKWORA-HNENSFHCSA-N |
Isomeric SMILES |
CCCCC(CC)CN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC=C)/SC1=S |
Canonical SMILES |
CCCCC(CC)CN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC=C)SC1=S |
Origin of Product |
United States |
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